molecular formula C18H21NO B5767658 N-2-biphenylyl-3,3-dimethylbutanamide

N-2-biphenylyl-3,3-dimethylbutanamide

Cat. No. B5767658
M. Wt: 267.4 g/mol
InChI Key: VKPIKTNEVUJAAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-2-biphenylyl-3,3-dimethylbutanamide and related compounds involves several key steps, including the formation of 3-oxo-N-phenylbutanamides, which can undergo oxidative cyclization to produce dimeric biindoline derivatives and substituted oxindoles. For example, the oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate has been demonstrated to afford dimeric 3,3'-biindoline-2,2'-dione derivatives in certain conditions (Nobutaka Kikue, Tetsuya Takahashi, H. Nishino, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-2-biphenylyl-3,3-dimethylbutanamide, such as N,2-disubstituted N-aryl-3-oxobutanamides, has been elucidated through various spectroscopic methods. The crystal structure determination via X-ray crystallography provides detailed insights into the compound's geometry, including bond lengths and angles, contributing to a deeper understanding of its chemical behavior (Renukadevi Patil et al., 2006).

Chemical Reactions and Properties

N-2-biphenylyl-3,3-dimethylbutanamide undergoes various chemical reactions that highlight its reactivity and potential for further derivatization. For instance, the N-arylation of 3-oxobutanamides through Buchwald-Hartwig cross-coupling has been shown to produce novel heterocyclic systems, demonstrating the compound's versatility in organic synthesis (V. L. Gein et al., 2009).

Physical Properties Analysis

The physical properties of N-2-biphenylyl-3,3-dimethylbutanamide, such as solubility in various solvents, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate the compound's thermal stability and phase transitions (D. Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of N-2-biphenylyl-3,3-dimethylbutanamide, including its reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are critical for its practical applications. Studies on its oxidative cyclization and reactions with diamines to produce polyaspartimides illustrate the compound's utility in creating polymers with specific characteristics and applications (D. Liaw et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-2-biphenylyl-3,3-dimethylbutanamide”, it’s difficult to predict its safety profile .

Future Directions

The future directions for research on “N-2-biphenylyl-3,3-dimethylbutanamide” would depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its synthesis and reactivity, and potential applications in fields like medicine or materials science .

properties

IUPAC Name

3,3-dimethyl-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)13-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIKTNEVUJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-3,3-dimethylbutanamide

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